5-Bromonicotinic acid

Catalog No.
S580205
CAS No.
20826-04-4
M.F
C6H4BrNO2
M. Wt
202.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromonicotinic acid

CAS Number

20826-04-4

Product Name

5-Bromonicotinic acid

IUPAC Name

5-bromopyridine-3-carboxylic acid

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

InChI

InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10)

InChI Key

FQIUCPGDKPXSLL-UHFFFAOYSA-N

SMILES

C1=C(C=NC=C1Br)C(=O)O

Synonyms

5-Bromo-3-pyridinecarboxylic Acid; 3-Carboxy-5-bromopyridine; 5-Bromonicotinic Acid; 5-Bromopyridinyl-3-carboxylic Acid; NSC 9461;

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)O

Organic Synthesis:

  • Intermediate in the preparation of other molecules: 5-Bromonicotinic acid serves as a building block for synthesizing more complex molecules with diverse functionalities. These molecules can be used in various research fields, including drug discovery and materials science. Source: Sigma-Aldrich product page for 5-Bromonicotinic Acid:

Biological Studies:

  • Investigating protein-ligand interactions: Researchers use 5-bromonicotinic acid to study how proteins interact with other molecules, such as enzymes and receptors. This information is crucial for understanding various biological processes and developing new drugs. Source: PubChem entry for 5-Bromonicotinic Acid: )

Material Science:

  • Development of functional materials: 5-Bromonicotinic acid is being explored for its potential in developing new materials with specific properties, such as conductivity or fluorescence. These materials could have applications in various fields, including electronics and optoelectronics. Source: Research article on the synthesis of new materials using 5-bromonicotinic acid:

5-Bromonicotinic acid is an organic compound with the molecular formula C6H4BrNO2C_6H_4BrNO_2 and a molecular weight of 202.01 g/mol. It is characterized by a bromine atom attached to the fifth carbon of the pyridine ring, which is a nitrogen-containing heterocycle. This compound appears as a light yellow to gray powder and has a melting point in the range of 178-180 °C. Its solubility is limited, being slightly soluble in dimethyl sulfoxide and methanol .

5-Bromonicotinic acid is recognized for its role as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and coordination compounds. It can participate in various

, including:

  • Substitution Reactions: It can act as a nucleophile or electrophile in substitution reactions.
  • Coupling Reactions: This compound is often used in Suzuki and Heck coupling reactions, which are essential for forming carbon-carbon bonds .
  • Coordination Chemistry: It can form coordination complexes with various metal ions, leading to novel materials with unique properties .
  • Acylation and Amide Formation: The carboxylic acid group can participate in acylation reactions to form amides or esters .

These reactions highlight its utility in synthesizing more complex organic molecules.

5-Bromonicotinic acid exhibits some biological activities that are being explored for potential therapeutic applications. Notably, it has been studied for its cytotoxicity profile and has shown a complete absence of cytotoxicity in both cancerous and non-cancerous cell lines, indicating its potential safety for use in medicinal chemistry . Furthermore, it serves as an intermediate in the synthesis of various biologically active compounds, including derivatives that may have pharmacological effects.

The synthesis of 5-bromonicotinic acid typically involves the bromination of nicotinic acid. A common method includes:

  • Bromination Process: Nicotinic acid is reacted with thionyl chloride at elevated temperatures (75-80 °C), followed by the addition of bromine at 50 °C. The reaction mixture is then heated to 110-120 °C for several hours to facilitate bromination.
  • Isolation: After the reaction, the product is isolated through hydrolysis and recrystallization from water or ethanol to yield pure 5-bromonicotinic acid .

This method highlights the compound's synthetic accessibility and its relevance in organic synthesis.

5-Bromonicotinic acid has several applications across various fields:

  • Pharmaceutical Synthesis: It is used as a precursor for synthesizing various pharmaceutical agents.
  • Coordination Compounds: The compound forms metal-organic frameworks that exhibit interesting magnetic and luminescent properties .
  • Organic Synthesis: It serves as a versatile building block for creating complex organic molecules through coupling reactions and other transformations .

These applications illustrate its significance in both research and industrial contexts.

Research on 5-bromonicotinic acid includes studies on its interactions with biological systems and other chemical entities. Its ability to form coordination complexes with lanthanide ions has been investigated, revealing potential applications in materials science and biomedicine due to their unique properties . Additionally, studies have explored its reactivity patterns in various coupling reactions, contributing to the understanding of its role as a synthetic intermediate.

Several compounds share structural similarities with 5-bromonicotinic acid, including:

Compound NameMolecular FormulaKey Features
5-Bromo-4-methylnicotinic acidC6H6BrNMethyl group at position 4 enhances lipophilicity
5-Bromo-4-hydroxynicotinic acidC6H6BrNO2Hydroxyl group introduces polar characteristics
5-Bromo-4-chloronicotinic acidC6H4BrClNChlorine substitution affects reactivity
5-Bromo-2-(trifluoromethyl)nicotinic acidC6H3BrF3NTrifluoromethyl group increases electron-withdrawing effects

These compounds differ from 5-bromonicotinic acid primarily by substituents on the pyridine ring, which can significantly affect their physical properties, reactivity, and biological activities. This diversity allows researchers to tailor compounds for specific applications while retaining core structural features.

The unique bromine substitution at position five of the pyridine ring makes 5-bromonicotinic acid particularly valuable for specific synthetic pathways and biological investigations, distinguishing it from its analogs.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20826-04-4

Dates

Modify: 2023-08-15

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